molecular formula C11H12OS B12618001 4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde CAS No. 918340-90-6

4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde

Cat. No.: B12618001
CAS No.: 918340-90-6
M. Wt: 192.28 g/mol
InChI Key: HBJRQBKHECQRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with an ethylsulfanyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde typically involves the reaction of benzaldehyde derivatives with ethylsulfanyl and ethenyl groups under controlled conditions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group will yield carboxylic acids, while reduction will yield alcohols .

Scientific Research Applications

4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethylsulfanyl and ethenyl groups may also contribute to the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

918340-90-6

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

4-(2-ethylsulfanylethenyl)benzaldehyde

InChI

InChI=1S/C11H12OS/c1-2-13-8-7-10-3-5-11(9-12)6-4-10/h3-9H,2H2,1H3

InChI Key

HBJRQBKHECQRJQ-UHFFFAOYSA-N

Canonical SMILES

CCSC=CC1=CC=C(C=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.